N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3,5-DIMETHYLPIPERAZIN-1-YL)-2-NITROANILINE
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Overview
Description
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3,5-DIMETHYLPIPERAZIN-1-YL)-2-NITROANILINE is a complex organic compound that features an adamantane moiety, a piperazine ring, and a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3,5-DIMETHYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane-containing amines with arylboronic acids under Chan–Lam coupling conditions. This reaction is catalyzed by copper(II) acetate and proceeds in the presence of a weak base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. For example, the reaction of amantadine with chlorosulfonylbenzoic acid under microwave irradiation has been shown to produce high yields of adamantane derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3,5-DIMETHYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The adamantane and piperazine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for the reduction of the nitro group, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the adamantane or piperazine rings.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3,5-DIMETHYLPIPERAZIN-1-YL)-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Materials Science: Its adamantane core provides rigidity and thermal stability, making it useful in the synthesis of advanced materials such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3,5-DIMETHYLPIPERAZIN-1-YL)-2-NITROANILINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance membrane permeability, allowing the compound to effectively reach its target sites .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Another adamantane derivative with potential antiviral activity.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: A compound synthesized from adamantanecarboxylic acid with applications in organic synthesis.
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3,5-DIMETHYLPIPERAZIN-1-YL)-2-NITROANILINE is unique due to its combination of an adamantane core, a piperazine ring, and a nitroaniline group. This structural combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-15-13-27(14-16(2)25-15)21-4-5-23(28(29)30)22(9-21)26-17(3)24-10-18-6-19(11-24)8-20(7-18)12-24/h4-5,9,15-20,25-26H,6-8,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRYUWXQQAQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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